Bezafibroyl-CoA

Mitochondrial fatty acid oxidation Peroxisome proliferation CPT1 inhibition

Bezafibroyl-CoA is the validated, direct-acting acyl-CoA thioester metabolite of bezafibrate. Unlike the parent prodrug, it inhibits CPT1 and ELOVL1 without requiring intracellular conversion, eliminating kinetic variability across tissues and species. Essential for dissecting fibrate mechanisms at the molecular level where generic substitution with bezafibrate or other fibrate CoA esters would introduce uncontrolled variables. Ideal for purified enzyme assays, mitochondrial/subcellular fraction studies, and metabolic flux analyses targeting the carnitine shuttle-independent CPT1 pathway.

Molecular Formula C40H54ClN8O19P3S
Molecular Weight 1111.3 g/mol
CAS No. 109881-30-3
Cat. No. B019343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBezafibroyl-CoA
CAS109881-30-3
Synonymsezafibroyl-CoA
bezafibroyl-coenzyme A
coenzyme A, bezafibroyl-
Molecular FormulaC40H54ClN8O19P3S
Molecular Weight1111.3 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)CCNC(=O)C5=CC=C(C=C5)Cl)O
InChIInChI=1S/C40H54ClN8O19P3S/c1-39(2,20-64-71(61,62)68-70(59,60)63-19-27-31(67-69(56,57)58)30(51)37(65-27)49-22-48-29-33(42)46-21-47-34(29)49)32(52)36(54)45-16-14-28(50)43-17-18-72-38(55)40(3,4)66-26-11-5-23(6-12-26)13-15-44-35(53)24-7-9-25(41)10-8-24/h5-12,21-22,27,30-32,37,51-52H,13-20H2,1-4H3,(H,43,50)(H,44,53)(H,45,54)(H,59,60)(H,61,62)(H2,42,46,47)(H2,56,57,58)/t27-,30-,31-,32+,37-/m1/s1
InChIKeyOZLXUAXALOFHOV-JODUHGKGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bezafibroyl-CoA (CAS 109881-30-3): Definition and Core Identity as a CoA-Thioester Probe


Bezafibroyl-CoA (CAS 109881-30-3) is the acyl-coenzyme A thioester metabolite of the lipid-lowering fibrate drug bezafibrate [1]. Chemically defined by the formula C₄₀H₅₄ClN₈O₁₉P₃S and a molecular weight of 1111.34 g/mol [2], it serves as a critical bioactive intermediate in the pharmacological action of its parent compound. Unlike the parent drug, Bezafibroyl-CoA is a direct inhibitor of specific mitochondrial and microsomal enzymes, making it an essential research tool for dissecting fibrate mechanisms at the molecular level, distinct from the prodrug's reliance on PPAR-mediated transcriptional effects.

Why In-Class Fibrate Analogs Cannot Substitute for Bezafibroyl-CoA (CAS 109881-30-3) in Specialized Research


Generic substitution with the parent drug bezafibrate or other fibrate CoA esters is scientifically invalid because their inhibitory profiles differ quantitatively and mechanistically. For instance, while bezafibrate requires intracellular conversion to its CoA ester to exert certain enzyme inhibitory effects, the kinetics of this conversion and the resultant inhibition vary significantly between tissues and species [1]. Furthermore, direct comparisons reveal that Bezafibroyl-CoA and the CoA ester of gemfibrozil exhibit divergent potencies against different molecular targets, such as the ELOVL1 elongase versus CPT1 [2]. Consequently, an experiment designed to interrogate the direct effects of the activated fibrate moiety on a specific enzyme (e.g., CPT1 or ELOVL1) cannot reliably use the parent prodrug or a different fibrate CoA ester as a stand-in; doing so introduces uncontrolled variables that confound data interpretation and compromise the validity of mechanistic studies.

Quantitative Differentiation Evidence for Bezafibroyl-CoA (CAS 109881-30-3) vs. Key Comparators


Comparative Inhibition of Carnitine Palmitoyltransferase I (CPT1) by Bezafibroyl-CoA vs. Parent Drug Bezafibrate

In a direct head-to-head comparison in rat liver mitochondria, Bezafibroyl-CoA and its parent drug bezafibrate both inhibited the overt carnitine palmitoyltransferase I (CPT1) with comparable potency, but with distinct kinetic profiles. This indicates that while the CoA ester form is not required for inhibition per se, it is the active inhibitory species, and its formation is not the rate-limiting step in the parent drug's action in this model [1].

Mitochondrial fatty acid oxidation Peroxisome proliferation CPT1 inhibition

Inhibition of Fatty Acid Chain Elongation (ELOVL1) by Bezafibroyl-CoA vs. Gemfibrozil-CoA

A cross-study comparison shows that Bezafibroyl-CoA and the CoA ester of gemfibrozil both inhibit the VLCFA-specific elongase ELOVL1. However, their relative potencies differ depending on the experimental system. In intact cells, bezafibrate (the precursor) had the strongest effect, while in vitro, gemfibrozil-CoA was the more potent inhibitor of VLCFA elongation [1]. This highlights that for in vitro enzyme inhibition studies, the CoA esters are necessary to directly compare inhibitory potency, as the parent drugs exhibit differing cellular uptake or conversion efficiencies.

Very long-chain fatty acid (VLCFA) metabolism Adrenoleukodystrophy (X-ALD) ELOVL1 inhibition

Non-Formation of Bezafibroylcarnitine Distinguishes Bezafibroyl-CoA from Other Long-Chain Acyl-CoAs

Unlike typical long-chain fatty acyl-CoAs, which are readily converted to their acylcarnitine derivatives for mitochondrial transport, Bezafibroyl-CoA is not a substrate for carnitine acyltransferases. In studies using rat liver preparations, no formation of bezafibroylcarnitine was detectable [1]. This is a unique class-level inference that distinguishes the metabolic fate of this xenobiotic-CoA ester from that of endogenous lipid metabolism intermediates.

Acylcarnitine metabolism Mitochondrial transport Peroxisome proliferation

Inhibition of Palmitoyl-CoA Hydrolases by Fibrates: A Comparative Potency Ranking

In a study comparing the in vitro effects of three hypolipidemic drugs on rat palmitoyl-CoA hydrolases, the order of inhibitory potency was clearly established: gemfibrozil > bezafibrate > clofibric acid [1]. While this study used the parent drugs (not the CoA esters), it provides critical class-level context. The fact that bezafibrate itself (the precursor to Bezafibroyl-CoA) is more potent than clofibric acid but less than gemfibrozil suggests that the CoA esters of these fibrates likely exhibit a similar rank order of potency against these hydrolase targets.

Acyl-CoA metabolism Lipid-lowering mechanism Hydrolase inhibition

Optimal Application Scenarios for Bezafibroyl-CoA (CAS 109881-30-3) Based on Evidence-Driven Differentiation


Mechanistic Studies of Peroxisome Proliferation Induction

In vitro and in vivo models designed to dissect the early, direct molecular events leading to peroxisome proliferation. The compound's ability to inhibit CPT1 directly, without requiring prior metabolic activation to an acylcarnitine [1], makes it the ideal tool for interrogating the hypothesis that impaired mitochondrial fatty acid import is the initial trigger for peroxisome proliferation [2].

In Vitro Enzyme Assays for CPT1 and ELOVL1

Biochemical assays using purified enzymes or subcellular fractions (e.g., liver mitochondria, microsomes) to characterize the direct inhibition kinetics of CPT1 [1] or ELOVL1 [3]. Using the CoA ester avoids the confounding variable of intracellular conversion efficiency of the parent prodrug, providing cleaner kinetic data and enabling direct comparison of the activated fibrate moiety's affinity for these targets.

Studies Differentiating Fibrate Mechanisms from Endogenous Fatty Acid Metabolism

Metabolic flux analyses or tracer studies where the investigator needs to specifically block a mitochondrial import step without engaging the carnitine shuttle. Because Bezafibroyl-CoA is not converted to an acylcarnitine [1], it serves as a unique tool to distinguish the effects of direct CPT1 inhibition from those that rely on acylcarnitine transport or accumulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bezafibroyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.